Home > Products > Screening Compounds P84175 > Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt - 1659317-56-2

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt

Catalog Number: EVT-1478327
CAS Number: 1659317-56-2
Molecular Formula: C33H32FN2NaO4
Molecular Weight: 562.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a derivative of atorvastatin, a widely used statin medication primarily prescribed for the management of dyslipidemia and the prevention of cardiovascular diseases. Atorvastatin itself is recognized for its efficacy in lowering low-density lipoprotein cholesterol levels and is classified as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This compound is particularly significant in pharmacological research and development due to its role in cholesterol metabolism and cardiovascular health.

Source

Atorvastatin was first patented in 1986 and subsequently approved for medical use in the United States in 1996. It has been included in the World Health Organization's List of Essential Medicines, highlighting its importance in global health care. The sodium salt form, specifically Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt, is utilized for various scientific applications, including pharmacokinetic studies and formulation development .

Classification

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt falls under the category of lipid-lowering agents, specifically statins. It is classified based on its chemical structure as a synthetic derivative of atorvastatin, which is characterized by its unique molecular modifications that enhance its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt typically involves multi-step organic reactions starting from simpler precursors. The key steps include:

  1. Formation of the Core Structure: The initial phase involves the construction of the atorvastatin core, which includes a heptanoic acid moiety.
  2. Dehydrogenation: A critical step where hydrogen is removed to form the enoic acid structure, utilizing reagents that facilitate this transformation.
  3. Sodium Salt Formation: The final step involves neutralization with sodium hydroxide or sodium carbonate to form the sodium salt, enhancing solubility and stability.

Technical details regarding specific reagents and conditions can vary across different synthetic routes but generally emphasize controlling temperature and reaction times to optimize yield and purity .

Molecular Structure Analysis

Structure

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt has a complex molecular structure characterized by:

  • Chemical Formula: C33H34FN2NaO5
  • Molecular Weight: Approximately 558.65 g/mol
  • Structural Features: The molecule contains a fluorophenyl group, a dihydroxy heptenoic acid moiety, and a sodium ion associated with the carboxylic acid group.

The structural representation can be visualized using molecular modeling software to understand spatial arrangements and potential interactions with biological targets .

Data

The compound exhibits specific spectral data that can be utilized for characterization:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen environment within the molecule.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy (IR): Identifies functional groups present in the compound.
Chemical Reactions Analysis

Reactions

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt participates in various chemical reactions that are crucial for its function as a pharmaceutical agent:

  1. Esterification: Reacts with alcohols to form esters, which can enhance bioavailability.
  2. Hydrolysis: In aqueous environments, it may undergo hydrolysis to regenerate atorvastatin and release sodium ions.
  3. Oxidation-Reduction: The compound can be involved in redox reactions that alter its pharmacological properties.

These reactions are essential for understanding how atorvastatin derivatives behave in biological systems and their potential interactions with other drugs .

Mechanism of Action

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt acts primarily by inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis.

Process

  1. Inhibition of HMG-CoA Reductase: By binding to this enzyme, atorvastatin effectively reduces the conversion of HMG-CoA to mevalonate, leading to decreased cholesterol synthesis.
  2. Upregulation of LDL Receptors: The reduction in intracellular cholesterol levels stimulates an increase in low-density lipoprotein receptors on hepatocyte surfaces, enhancing clearance of circulating low-density lipoprotein cholesterol from the bloodstream.
  3. Impact on Lipid Profiles: This mechanism results in significant reductions in total cholesterol and low-density lipoprotein cholesterol levels while potentially increasing high-density lipoprotein cholesterol levels.

Pharmacokinetic studies indicate that atorvastatin has a bioavailability of approximately 12%, with hepatic metabolism primarily via cytochrome P450 enzymes .

Physical and Chemical Properties Analysis

Physical Properties

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its sodium salt form, enhancing its applicability in formulations.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

The chemical properties include:

  • pH Stability: The pH range for optimal stability usually lies between 4 to 7.
  • Melting Point: Specific melting point data should be determined experimentally but generally falls within typical ranges for similar compounds.

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .

Applications

Scientific Uses

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt finds applications across various scientific fields:

  1. Pharmaceutical Research: Used extensively in studies aimed at understanding lipid metabolism and cardiovascular health.
  2. Formulation Development: Serves as an active pharmaceutical ingredient in developing new formulations aimed at improving bioavailability or targeting specific delivery systems.
  3. Clinical Studies: Employed in clinical trials assessing the efficacy of lipid-lowering therapies or exploring new therapeutic indications beyond dyslipidemia.

The ongoing research into atorvastatin derivatives continues to reveal new insights into their potential benefits and applications within medicine .

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid sodium salt [1] [7]. The nomenclature encodes three critical stereochemical features:

  • S-configuration at C5 (hydroxyl-bearing carbon), inherited from the chiral synthesis of atorvastatin.
  • E/Z isomerism at the C2–C3 alkene: The "2Z" designation specifies cis geometry of the double bond in the heptenoic acid side chain, distinguishing it from the 2E isomer [3] [9].
  • Sodium salt formation at the C1 carboxylic acid group, enhancing solubility for analytical applications.

This configuration directly influences molecular polarity and chromatographic behavior, as the Z-isomer exhibits distinct retention times in reversed-phase HPLC compared to E-isomers or epimeric analogs [5] [9]. The compound is pharmacopoeially recognized as Atorvastatin EP Impurity J or Dehydro Atorvastatin Acid Sodium Salt, reflecting its origin as a dehydration byproduct during atorvastatin synthesis [1] [8].

Molecular Formula and Weight Analysis

The molecular formula is C~33~H~32~FN~2~NaO~4~, with a calculated molecular weight of 562.61 g/mol for the sodium salt form [1] [4] [8]. Key mass contributions include:

Table 1: Atomic Composition and Mass Distribution

ComponentContribution to FormulaMass (g/mol)
Aromatic pyrrole coreC~22~H~14~FN~2~O365.36
Hept-2-enoic acid chainC~7~H~10~O~3~142.15
Sodium ionNa22.99
TotalC~33~H~32~FN~2~NaO~4~562.61

In contrast, the free acid form (C~33~H~33~FN~2~O~4~) has a molecular weight of 540.62 g/mol [7]. The mass difference of 22 Da confirms sodium adduction, observable in LC-MS spectra as a characteristic [M+Na]⁺ ion at m/z 563.61 in positive mode or [M-Na]⁻ at m/z 539.62 in negative mode [5] [10].

Spectroscopic Identification (NMR, FTIR, MS)

Nuclear Magnetic Resonance (NMR)Experimental ¹H and ¹³C NMR data reveal key structural assignments [5] [7]:

  • ¹H NMR (DMSO-d~6~): δ 7.20–7.60 (m, 13H, aromatic H), 5.90 (dd, 1H, H-3 of heptenoate), 5.45 (dt, 1H, H-2), 4.95 (m, 1H, H-5), 3.65 (m, 2H, H-7), 3.20 (septet, 1H, CH(CH~3~)~2~), 2.95 (m, 2H, H-6), 2.30 (t, 2H, H-4), 1.25 (d, 6H, CH(CH~3~)~2~).
  • ¹³C NMR: δ 174.8 (COOH), 172.5 (C=O, carbamate), 143.2 (C-2), 140.1 (C-3), 135.8–114.2 (aromatic C), 70.5 (C-5), 49.8 (C-7), 35.6 (CH(CH~3~)~2~), 30.1 (C-6), 28.5 (C-4), 22.1 (CH~3~).

Fourier-Transform Infrared (FTIR)Critical vibrational bands include [7]:

  • 3350 cm⁻¹ (O-H stretch),
  • 1705 cm⁻¹ (C=O, carboxylic acid),
  • 1650 cm⁻¹ (C=O, amide),
  • 1600 cm⁻¹ (C=C alkene),
  • 1510 cm⁻¹ (C-F aromatic).

Mass Spectrometry (MS)Electrospray ionization (ESI-MS) in positive mode shows:

  • Base peak at m/z 563.61 [M+Na]⁺,
  • Fragment at m/z 440.2 (loss of –CH=CHCOOH + Na),
  • m/z 365.4 (pyrrole core + fluorophenyl) [5] [10].

Comparative Structural Analysis with Atorvastatin and Related Impurities

Atorvastatin 3-deoxyhept-2Z-enoic acid sodium salt diverges structurally from atorvastatin calcium in three key aspects:

  • Lack of 3,5-diol system: The 3-deoxy modification eliminates HMG-CoA reductase binding affinity.
  • Z-configured alkene: Contrasts with atorvastatin’s saturated side chain.
  • Sodium vs. calcium counterion: Alters crystallinity and solubility.

Table 2: Structural Comparison with Atorvastatin and Key Impurities

CompoundMolecular FormulaKey Structural FeaturesOrigin
Atorvastatin calciumC~66~H~68~CaF~2~N~4~O~10~3R,5R-dihydroxyheptanoate chain; Ca²⁺ saltActive pharmaceutical ingredient
3-Deoxyhept-2Z-enoic acid sodium salt (Impurity J)C~33~H~32~FN~2~NaO~4~5S-hydroxy; Z-alkene; Na⁺ salt; no 3-OHDehydration of atorvastatin
Atorvastatin lactoneC~33~H~33~FN~2~O~4~Cyclic ester between COOH and 5-OHCyclization under heat/acid
3-Oxo atorvastatin sodium saltC~33~H~32~FN~2~NaO~5~Ketone at C3; saturated chainOxidation of atorvastatin

This impurity forms primarily during thermal stress (>80°C) via dehydration of the 3,5-diol system in atorvastatin [5]. It co-elutes with other process-related impurities (e.g., lactones, epoxides) in stability-indicating HPLC methods, requiring baseline resolution on Zorbax Bonus-RP columns using trifluoroacetic acid/acetonitrile gradients [5]. The Z-isomer is chromatographically separable from its 2E counterpart (CAS 1659317-56-2 vs. 1105067-93-3), emphasizing geometric isomerism’s impact on polarity [3] [6] [9].

Properties

CAS Number

1659317-56-2

Product Name

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt

IUPAC Name

sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate

Molecular Formula

C33H32FN2NaO4

Molecular Weight

562.6 g/mol

InChI

InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1

InChI Key

HVVXDWFELLEWEX-SZIUKIKUSA-M

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.